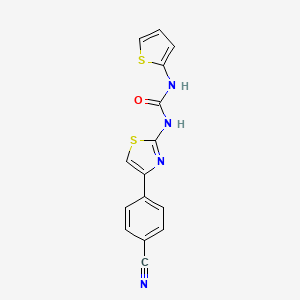

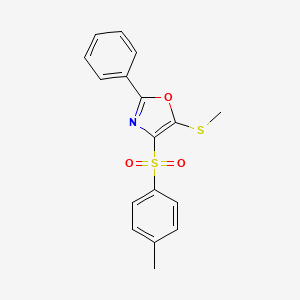

![molecular formula C18H16N4O4 B2924646 N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide CAS No. 2034376-10-6](/img/structure/B2924646.png)

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide” is a compound that has been studied for its potential therapeutic applications . It is a derivative of 4-oxobenzo[d]1,2,3-triazin, which has been synthesized and evaluated as a potential anti-Alzheimer agent .

Synthesis Analysis

The synthesis of this compound involves the creation of novel 4-oxobenzo[d]1,2,3-triazin derivatives bearing a pyridinium moiety . These derivatives were synthesized and screened against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with most of the synthesized compounds showing good inhibitory activity against AChE .Molecular Structure Analysis

The molecular structure of this compound is derived from 4-oxobenzo[d]1,2,3-triazin, with additional functional groups attached to it . The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the formation of the 4-oxobenzo[d]1,2,3-triazin core and the attachment of the pyridinium moiety . The exact reactions and conditions used would depend on the specific synthesis protocol.Scientific Research Applications

Synthesis Techniques

- Tandem Palladium-Catalyzed Oxidative Aminocarbonylation-Cyclization : This method synthesizes 2-[(Dialkylcarbamoyl)methylene]-2,3-dihydrobenzo[1,4]dioxine derivatives starting from 2-prop-2-ynyloxyphenols. It shows significant stereoselectivity, with Z isomers formed preferentially or exclusively (Gabriele et al., 2006).

Chemical Synthesis and Characterization

- Synthesis of Dendrimeric Melamine Cored Complexes : Involves the synthesis of 2,4,6-Tris(4-hydroxybenzimino)-1,3,5-triazine and its derivatives, leading to dendrimeric ligands and multinuclear Fe(III) and Cr(III) complexes (Uysal & Koç, 2010).

Antimicrobial Studies

- Synthesis and Screening for Antimicrobial Activity : Novel benzimidazole, benzoxazole, and benzothiazole derivatives were prepared and showed broad-spectrum antimicrobial activity against various bacterial and fungal strains (Padalkar et al., 2014).

Development of Anti-Inflammatory and Analgesic Agents

- Synthesis of Novel Heterocyclic Compounds : Involved the creation of compounds like benzodifuranyl and oxadiazepines, which were screened as COX inhibitors, showing significant analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).

Photodegradation Studies

- Photodegradation of Azinphos-ethyl : Investigates the photodegradation of a compound in chloroform and methanol solution, identifying various photoproducts and discussing decay mechanisms (Abdou et al., 1987).

Polycondensation and Polymer Synthesis

- Synthesis of Ordered Polymers : Utilized direct polycondensation of various compounds to create an ordered poly(amide-acylhydrazide-amide), demonstrating the feasibility of forming ordered polymers from nonsymmetric monomers (Yu et al., 1999).

Mechanism of Action

Target of Action

The primary target of this compound is acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter involved in memory and learning. Inhibition of these enzymes can increase the concentration of acetylcholine in the brain, which may be beneficial in conditions like Alzheimer’s disease .

Mode of Action

The compound interacts with both AChE and BuChE, exhibiting inhibitory activity. It appears to inhibit AChE in a mixed-type inhibition mode , interacting with both the catalytic site and peripheral anionic site of the AChE active site . This dual interaction may enhance the compound’s inhibitory effect.

Biochemical Pathways

The compound’s action primarily affects the cholinergic pathway . By inhibiting AChE and BuChE, it prevents the breakdown of acetylcholine, leading to an increased concentration of this neurotransmitter in the synaptic cleft. This can enhance cholinergic transmission, potentially improving cognitive function in conditions like Alzheimer’s disease .

Pharmacokinetics

Similar compounds have been noted for their resistance to metabolic processes like o-glucuronidation , which could potentially enhance the bioavailability of this compound.

Result of Action

The primary molecular effect of the compound’s action is the increased concentration of acetylcholine in the brain due to the inhibition of AChE and BuChE . This can lead to enhanced cholinergic transmission, which may improve cognitive function. The compound also showed significant neuroprotective activity against H2O2-induced oxidative stress .

Future Directions

properties

IUPAC Name |

N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O4/c23-17(13-5-3-7-15-16(13)26-11-10-25-15)19-8-9-22-18(24)12-4-1-2-6-14(12)20-21-22/h1-7H,8-11H2,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXPWHCSRVYNLLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=CC=C2O1)C(=O)NCCN3C(=O)C4=CC=CC=C4N=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

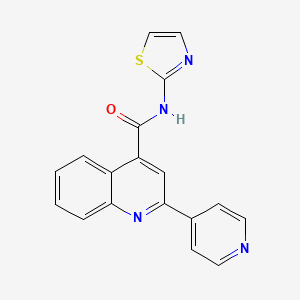

![4-((1-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one](/img/structure/B2924568.png)

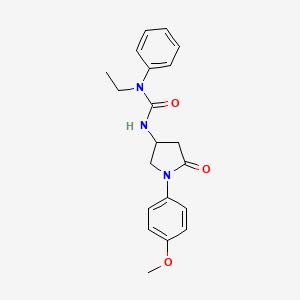

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide](/img/structure/B2924571.png)

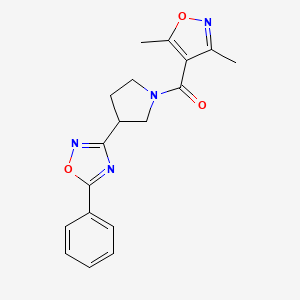

![Tert-butyl 2-[2,3-dihydro-1,4-benzodioxin-6-yl([1,2,4]triazolo[4,3-a]pyridin-6-ylsulfonyl)amino]acetate](/img/structure/B2924574.png)

![N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2924575.png)

![N-(4-((4-(5-methyl-1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide](/img/structure/B2924578.png)

![N-(4-isopropylphenyl)-2-[5-(4-isopropylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2924579.png)

![2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2924581.png)